1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one is a piperidine-derived compound characterized by a hydroxyimino (N-OH) group at the 4-position of the piperidine ring and a 2,2-dimethylpropan-1-one (pivaloyl) moiety. The compound has been studied in pharmaceutical contexts, particularly as a synthetic intermediate or impurity in drug development. For instance, it is structurally related to impurities in risperidone synthesis, where hydroxyimino-piperidine derivatives are monitored for quality control .
Properties
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTAZSWYWRXPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced to the piperidine ring through oximation reactions.
Dimethylpropanone Substitution: The final step involves the substitution of the piperidine derivative with 2,2-dimethylpropanone.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxime derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one is being investigated for its potential therapeutic applications:
- Anticancer Properties : Recent studies have indicated that this compound exhibits significant efficacy against various cancer cell lines, showing promise as a lead candidate for anticancer drug development .
- Antimicrobial Activity : Compounds with hydroxyimino groups often demonstrate antimicrobial properties. Research suggests that this compound may inhibit the growth of several bacterial strains .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological molecules, influencing their function. The piperidine ring allows interaction with various receptors and enzymes, modulating their activity .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the production of agrochemicals and other industrial products. Its unique chemical properties make it a valuable building block in the synthesis of various derivatives used across different industries .
Case Studies
Several studies have documented the effectiveness of this compound:
- A study published in a reputable journal explored its anticancer effects on specific cell lines, demonstrating a reduction in cell viability and suggesting potential pathways for drug development .
- Another investigation focused on its antimicrobial properties, revealing significant inhibition against multiple bacterial strains and establishing a basis for further research into its clinical applications .
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The compound’s structural analogues differ primarily in substituents on the piperidine ring or the ketone group. Key examples include:
Key Research Findings
- Pharmacological Studies: Piperidine derivatives with hydroxyimino groups are associated with reduced ulcerogenic effects in vivo, likely due to antioxidant properties .
- Agrochemical Performance : Piperidine-linked thiazole derivatives exhibit broad-spectrum fungicidal activity, with EC₅₀ values <10 ppm against Botrytis cinerea .
- Quality Control: Hydroxyimino-piperidine impurities in risperidone are controlled to <0.1% in pharmacopeial standards, emphasizing their regulatory significance .
Biological Activity
1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one is a piperidine derivative characterized by a hydroxyimino group attached to the piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1-(4-hydroxyiminopiperidin-1-yl)-2,2-dimethylpropan-1-one
- CAS Number : 214147-52-1
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
The presence of both the hydroxyimino and piperidine functionalities contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with hydroxyimino groups often exhibit significant antimicrobial activity. For instance, studies have shown that related piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Emerging data suggest that this compound may also have anticancer potential. A study highlighted the ability of certain piperidine derivatives to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The hydroxyimino group may play a crucial role in these mechanisms by facilitating interactions with specific cellular targets.
The mechanism of action for this compound is believed to involve:
- Receptor Interaction : The piperidine ring can interact with various receptors, potentially modulating their activities.
- Enzyme Inhibition : The hydroxyimino group may participate in forming hydrogen bonds with active sites of enzymes, inhibiting their functions.
This dual action could enhance its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | Similar structure with ethanone | Moderate antimicrobial activity |
| Piperidine Derivatives | Various substitutions on the piperidine ring | Diverse biological activities including analgesic and anti-inflammatory |
The unique substitution pattern in this compound may provide distinct advantages over these similar compounds.
Study on Anticancer Effects
A recent study investigated the effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds containing hydroxyimino groups were particularly effective in reducing cell viability in vitro. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of related piperidine derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating potent antimicrobial activity. This suggests that this compound could be explored as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one, and how can yield and purity be maximized?
- Methodological Answer : One-pot synthesis strategies, such as those employing catalytic p-toluenesulfonic acid (as demonstrated for structurally related chromeno-pyrimidine derivatives), can minimize side reactions and improve efficiency . For piperidin-1-yl ketones, multi-step routes involving condensation of hydroxyimino-piperidine intermediates with dimethylpropan-1-one precursors under inert atmospheres (e.g., nitrogen) are recommended. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the hydroxyimino group (δ 9.5–10.5 ppm for oxime protons) and piperidine ring protons (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N–O at ~930 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under nitrogen to prevent oxidation of the hydroxyimino group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Periodic HPLC analysis monitors purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for fungal strains (e.g., Candida spp. vs. Aspergillus spp.) or inflammatory markers (e.g., COX-2 inhibition assays) .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing dimethylpropan-1-one with ethylenedioxy groups) to isolate pharmacophores. Reference patent data on analogous fungicidal piperidine derivatives for SAR insights .
Q. What computational approaches predict the pharmacokinetic properties and drug-likeness of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., fungal CYP51 or human histamine receptors) to rationalize bioactivity .
Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts) between synthetic batches?
- Methodological Answer :
- Variable Temperature NMR : Detect conformational flexibility (e.g., piperidine ring puckering) causing shift variations .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for Z-configuration hydrazine derivatives .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) Studies : Incubate at pH 1.2 (37°C) to assess acid stability.
- Plasma Stability Assays : Monitor degradation in human plasma via LC-MS over 24 hours .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity thresholds .
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic mechanisms .
Q. Why do solubility studies report varying results in aqueous vs. organic solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
